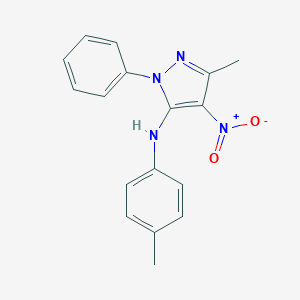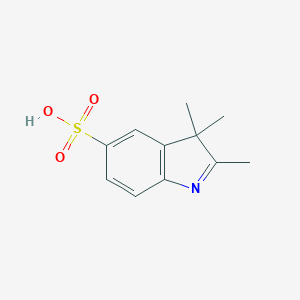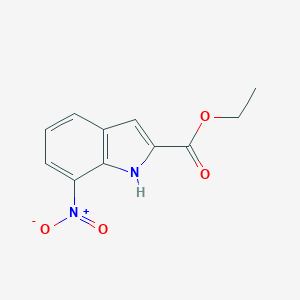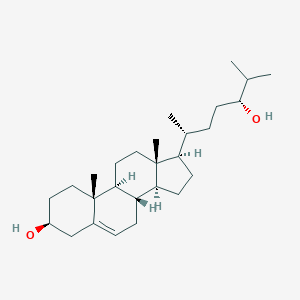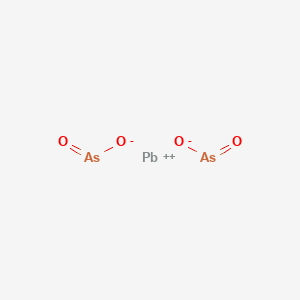
(S)-1-(3-Fluorophenyl)ethanol
Descripción general
Descripción
“(S)-1-(3-Fluorophenyl)ethanol” is a chemical compound with the CAS number 126534-32-5 . It has a molecular weight of 140.16 .
Molecular Structure Analysis
The molecular structure of “(S)-1-(3-Fluorophenyl)ethanol” is represented by the InChI code1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 . The compound has a linear formula of C8H9FO . Physical And Chemical Properties Analysis
“(S)-1-(3-Fluorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 140.16 and is sparingly soluble in water but dissolves readily in common organic solvents such as ethanol and acetone .Aplicaciones Científicas De Investigación
Bio-orthogonal Click Chemistry
(S)-1-(3-Fluorophenyl)ethanol: plays a crucial role in bio-orthogonal click chemistry. This field focuses on reactions that specifically target non-native molecules within biological systems. Researchers have explored both metal-catalyzed and metal-free reactions, demonstrating the feasibility of artificial chemical reactions occurring on cellular surfaces, in the cell cytosol, or within the body. Applications include:
- Polymer Synthesis : It participates in the creation of functional polymers with precise control over their structure and properties .
Drug Development and Medicinal Chemistry
The compound’s fluorine substitution enhances its pharmacological properties. Researchers explore its potential as a building block for drug candidates, particularly in the design of chiral drugs. Applications include:
- Fluorine-Containing Drugs : Incorporating fluorine atoms can improve drug stability, metabolic resistance, and binding affinity .
Organic Synthesis and Asymmetric Catalysis
Asymmetric synthesis is essential for creating complex molecules with high enantiopurity. (S)-1-(3-Fluorophenyl)ethanol participates in various asymmetric transformations, including:
- Enantioselective Alkylations : The compound facilitates the formation of chiral carbon-carbon bonds .
Fluorinated Building Blocks
Fluorinated compounds find applications in materials science, agrochemicals, and more. (S)-1-(3-Fluorophenyl)ethanol contributes to this field by serving as a versatile building block for:
Fluorescent Probes and Imaging Agents
Fluorine-containing compounds often exhibit unique fluorescence properties. Researchers utilize (S)-1-(3-Fluorophenyl)ethanol in:
Safety and Hazards
Direcciones Futuras
“(S)-1-(3-Fluorophenyl)ethanol” shows promise for cost-effective and sustainable large-scale manufacturing of crizotinib and other novel drug molecules . It is a chiral intermediate of crizotinib, a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) and certain types of advanced-stage tumors .
Mecanismo De Acción
Target of Action
The primary targets of (S)-1-(3-Fluorophenyl)ethanol are non-native molecules within biological systems . This compound is used in bio-orthogonal click reactions, a set of reactions that exclusively target these non-native molecules .
Mode of Action
(S)-1-(3-Fluorophenyl)ethanol interacts with its targets through bio-orthogonal click reactions . These reactions occur on cellular surfaces, in the cell cytosol, or within the body . They demonstrate the feasibility of artificial chemical reactions in biological systems, which is challenging to achieve with conventional chemical reactions .
Biochemical Pathways
The affected pathways involve the manipulation of biomolecules in complex biological systems . The compound’s action leads to changes in these systems, enabling precise and selective manipulation of biomolecules . This methodology has diverse applications, from cell labeling to biosensing and polymer synthesis .
Pharmacokinetics
The compound’s ability to participate in bio-orthogonal click reactions suggests it may have unique pharmacokinetic properties that allow it to interact effectively with non-native molecules in biological systems .
Result of Action
The molecular and cellular effects of (S)-1-(3-Fluorophenyl)ethanol’s action are primarily seen in its ability to modify biological systems . By targeting non-native molecules, it can bring about changes at the molecular level that have downstream effects on cellular function .
Action Environment
The action, efficacy, and stability of (S)-1-(3-Fluorophenyl)ethanol are influenced by various environmental factors. These factors can include the presence of other molecules, the specific characteristics of the biological system in which it is acting, and the conditions under which the bio-orthogonal click reactions occur .
Propiedades
IUPAC Name |
(1S)-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287056 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluorophenyl)ethanol | |
CAS RN |
126534-32-5 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





